molecular formula C9H12ClNS B2814941 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole CAS No. 774158-28-0

4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole

Cat. No.: B2814941
CAS No.: 774158-28-0
M. Wt: 201.71
InChI Key: IBRFKFTYPXFYQQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole ( 774158-28-0) is a high-value chemical intermediate with the molecular formula C9H12ClNS and a molecular weight of 201.72 g/mol . This organosulfur compound features a central thiazole ring core that is substituted at the 2-position with a cyclopentyl group and at the 4-position with a reactive chloromethyl group, as represented by the SMILES notation ClCC1N=C(C2CCCC2)SC=1 . The presence of the chloromethyl moiety makes this molecule a versatile and crucial building block in synthetic organic chemistry, particularly in nucleophilic substitution reactions. It is primarily used in research and development settings as a key precursor for the synthesis of more complex molecules, especially in the field of medicinal chemistry. Its applications include serving as a scaffold for the development of potential pharmaceutical candidates, where the thiazole ring is a common pharmacophore. The compound is characterized by high lipophilicity, with a calculated LogP value of approximately 3.09, which influences its absorption and distribution properties in biological systems . It complies with Lipinski's Rule of Five, suggesting favorable drug-like properties for potential lead compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage its synthetic utility to create novel derivatives for screening in drug discovery programs, material science applications, and as an intermediate in specialized chemical synthesis.

Properties

IUPAC Name

4-(chloromethyl)-2-cyclopentyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c10-5-8-6-12-9(11-8)7-3-1-2-4-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRFKFTYPXFYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopentyl-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts and advanced purification techniques are often employed to enhance the overall process efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water are typical oxidizing agents.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol are common reducing agents.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole exhibits promising antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The chloromethyl group enhances its efficacy by facilitating interactions with microbial targets .

Anticancer Potential
This compound has also been explored for its anticancer properties. Derivatives of thiazole compounds, including this one, have shown significant antiproliferative activity against various cancer cell lines. For instance, studies have reported selective cytotoxicity against human glioblastoma and melanoma cells while maintaining low toxicity towards normal cells .

Mechanism of Action
The mechanism of action involves the interaction of the chloromethyl group with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The thiazole ring can participate in π-π interactions or hydrogen bonding with biological macromolecules, which is crucial for its biological effects.

Materials Science

This compound can be utilized in the synthesis of polymers and materials with unique electronic or optical properties. The ability to modify the compound through nucleophilic substitution reactions allows for the creation of derivatives that may exhibit enhanced functionalities compared to the parent compound.

Biological Research

In biological research, this compound serves as a valuable probe or reagent in biochemical assays aimed at studying enzyme activities or protein interactions. Its reactivity allows it to be used in various assays to elucidate biochemical pathways and interactions within cells.

Comprehensive Data Table

Application Area Description Key Findings
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteriaSignificant MIC values reported against various strains
Anticancer Activity Exhibits antiproliferative effects on cancer cell linesSelective cytotoxicity against glioblastoma and melanoma
Materials Science Used in polymer synthesis for unique electronic/optical propertiesDerivatives show enhanced functionalities
Biological Research Serves as a probe in biochemical assaysUseful for studying enzyme activities and protein interactions

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on anticancer potential, derivatives of thiazole compounds were tested against human cancer cell lines. Results showed that certain derivatives exhibited over 80% inhibition of cell proliferation in glioblastoma cells at concentrations below 20 μM, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound Cyclopentyl (2), Chloromethyl (4) C₉H₁₂ClNS 201.71 Not reported
4-(Chloromethyl)-2-methyl-1,3-thiazole Methyl (2), Chloromethyl (4) C₅H₆ClNS 147.63 160–165 (dec.)
4-(Chloromethyl)-2-phenyl-1,3-thiazole Phenyl (2), Chloromethyl (4) C₁₀H₈ClNS 209.69 Not reported
4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride Ethyl (2), Chloromethyl (4) C₆H₉Cl₂NS 198.12 Not reported

Key Observations :

  • Electronic Effects : Aromatic substituents (e.g., phenyl) may enhance resonance stabilization, whereas aliphatic groups (e.g., cyclopentyl) prioritize hydrophobicity .
  • Reactivity : The chloromethyl group at position 4 is a common alkylating agent, enabling cross-coupling or substitution reactions to generate derivatives .

Biological Activity

4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloromethyl group and a cyclopentyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The compound can be synthesized through various methods, including the reaction of thiazole derivatives with chloromethyl agents in organic solvents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been identified as a potential adenosine receptor antagonist , which may lead to various therapeutic effects. For instance, studies have shown that thiazole derivatives can modulate cAMP levels in cells by interacting with adenosine receptors .

Anticancer Properties

Recent research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia (CEM-13) . The compound's mechanism involves inducing apoptosis and cell cycle arrest, particularly at the S and pre-G1 phases .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-75.73Induces apoptosis
MDA-MB-23112.15Cell cycle arrest
CEM-13Not specifiedApoptosis induction

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. It has shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, as well as antifungal activity against Candida species . These properties make it a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated an IC50 value of 5.73 µM, comparable to established chemotherapeutic agents .
  • Antimicrobial Evaluation : Another study highlighted the compound's broad-spectrum activity against resistant bacterial strains. The findings suggest that modifications to the thiazole structure could enhance its efficacy against specific pathogens .

Q & A

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-cyclopentyl-1,3-thiazole, and how can reaction conditions be systematically optimized?

The synthesis of thiazole derivatives typically involves cyclocondensation or Hantzsch-type reactions. For example, related compounds are synthesized via refluxing precursors in solvents like DMSO or ethanol with acid catalysts . Key variables to optimize include:

  • Temperature : Prolonged reflux (e.g., 18 hours) improves cyclization but may degrade heat-sensitive intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the chloromethyl group.
  • Catalysts : Glacial acetic acid (5 drops) facilitates Schiff base formation in condensation reactions .
  • Workup : Ice-water quenching and ethanol-water recrystallization improve purity .

Table 1: Example Synthesis Parameters from Analogous Thiazoles

PrecursorSolventCatalystTime (h)Yield (%)Reference
2-Amino-1,3-thiazoleDMSONone1865
Cycloimmonium saltsToluenePCl₃/NEt₃2450–70

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy : The chloromethyl group (CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR, while the cyclopentyl protons show multiplet splitting (δ 1.5–2.5 ppm). ¹³C NMR confirms the thiazole ring carbons at δ 150–170 ppm .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 215.7 ([M]⁺) and fragments at m/z 180 ([M-Cl]⁺) validate the structure .
  • TLC Monitoring : Use hexane:ethyl acetate (3:1) to track reaction progress; Rf ~0.6 for the product .

Advanced Research Questions

Q. How can the chloromethyl group in this compound be functionalized for targeted applications, and what reactivity challenges arise?

The chloromethyl group is a versatile site for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions. Challenges include:

  • Competing side reactions : The thiazole ring’s electron-deficient nature may lead to undesired ring-opening under strong basic conditions .
  • Steric hindrance : The cyclopentyl group limits access to the chloromethyl site, requiring bulky ligands in Pd-catalyzed couplings .
    Strategy : Use mild bases (e.g., K₂CO₃) in DMF at 60°C to minimize degradation .

Q. What mechanistic insights explain the biological activity of this compound derivatives, and how are structure-activity relationships (SAR) studied?

Thiazoles inhibit enzymes (e.g., kinases) via π-π stacking (aryl groups) and hydrogen bonding (NH or Cl substituents). SAR studies involve:

  • Enzyme assays : Measure IC₅₀ values against target proteins (e.g., COX-2 or EGFR) .
  • Computational docking : Identify binding poses using software like AutoDock. The chloromethyl group may anchor the compound to hydrophobic pockets .
    Example : Analogues with electron-withdrawing groups (e.g., 4-Cl-phenyl) show enhanced antimicrobial activity due to increased membrane permeability .

Q. How can computational modeling guide the design of this compound derivatives with improved properties?

  • DFT Calculations : Optimize geometry and predict electrostatic potential maps to identify reactive sites .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. The cyclopentyl group may reduce solubility but improve CNS penetration .
  • MD Simulations : Assess stability in lipid bilayers for drug delivery applications .

Q. How should researchers address contradictions in reported data (e.g., yield discrepancies or conflicting bioactivity results)?

  • Yield variations : Differences in solvent purity (e.g., anhydrous vs. technical-grade DMSO) or catalyst loading (e.g., 5 vs. 10 mol%) can alter outcomes .
  • Bioactivity conflicts : Test under standardized conditions (e.g., cell line, assay protocol). For instance, cytotoxicity in MCF-7 cells may vary due to culture media composition .

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